molecular formula C10H15N3O2S B7531491 N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide

Cat. No. B7531491
M. Wt: 241.31 g/mol
InChI Key: UDAZOHXKFXHNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide, also known as PTIO, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitric oxide (NO) scavenger, which means that it can remove excess NO from biological systems. In

Mechanism of Action

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide works by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes excess NO from biological systems, preventing oxidative stress and damage to cells and tissues. The nitroxyl radical formed by N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide can also be used as a spin trap for studying free radical reactions in biological systems.
Biochemical and Physiological Effects:
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various enzymes and signaling pathways, including the cGMP pathway, protein kinase C, and the MAPK pathway. N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide in lab experiments is its high selectivity for NO. N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide can effectively remove excess NO from biological systems without affecting other signaling molecules. However, N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide has some limitations, including its short half-life and potential toxicity at high concentrations.

Future Directions

There are many future directions for research involving N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide. One area of interest is the role of NO in cancer development and progression. N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide could be used to study the effects of NO on tumor growth and metastasis. Another area of interest is the development of new NO scavengers with improved selectivity and efficacy. N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide could serve as a starting point for the development of new NO scavengers with enhanced properties.
Conclusion:
In conclusion, N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide is a valuable tool for studying the role of NO in various physiological processes. Its unique properties as a NO scavenger make it a valuable tool for scientific research. N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide has many potential applications in the fields of cancer research, neuroprotection, and drug development. Further research is needed to fully understand the biochemical and physiological effects of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide and to develop new NO scavengers with improved properties.

Synthesis Methods

The synthesis of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide involves the reaction of 2-amino-5-propan-2-yl-1,3,4-thiadiazole with oxalyl chloride to form an intermediate, which is then reacted with 3-aminooxolane to produce N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide. The yield of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide is high, and the purity can be easily achieved through recrystallization.

Scientific Research Applications

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide has been widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. However, excess NO can cause oxidative stress and damage to cells and tissues. N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide can remove excess NO from biological systems, making it a valuable tool for studying the role of NO in various physiological processes.

properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-6(2)9-12-13-10(16-9)11-8(14)7-3-4-15-5-7/h6-7H,3-5H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAZOHXKFXHNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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